molecular formula C8H18IS- B1587921 2-Tert-butyliodanuidylsulfanyl-2-methylpropane CAS No. 30736-07-3

2-Tert-butyliodanuidylsulfanyl-2-methylpropane

Cat. No. B1587921
CAS RN: 30736-07-3
M. Wt: 273.2 g/mol
InChI Key: MDFYNXFLLPGUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyliodanuidylsulfanyl-2-methylpropane (2-TBSMP) is an organosulfur compound that has been studied for its potential applications in the field of synthetic organic chemistry. 2-TBSMP is an alkyl iodide derivative of 2-methylpropane, and it is a colorless liquid at room temperature. It is a highly reactive compound and has been studied for its ability to undergo various chemical reactions, such as substitution and elimination reactions.

Scientific Research Applications

Direct Conversion of tert-Butyl 2-Hydroxyalkyl Sulfides to 1,3-Oxathiolanes

Research by Porter, Saez, and Sandhu (2006) shows that tert-Butyl 2-hydroxyalkyl sulfides, prepared from reactions of epoxides with 2-methylpropane-2-thiol, can be directly converted to 1,3-oxathiolanes. This conversion is facilitated by treatment with pivalaldehyde and boron trifluoride diethyl etherate in the presence of thioanisole, indicating a valuable pathway for synthesizing 1,3-oxathiolanes, which are important in medicinal chemistry and material science (M. Porter, F. Saez, Amandeep K Sandhu, 2006).

Microwave-Assisted Synthesis of Enantiomerically Pure N-(tert-Butylsulfinyl)imines

Collados, Toledano, Guijarro, and Yus (2012) developed a simple, environmentally friendly, and efficient procedure for synthesizing optically pure N-(tert-butylsulfinyl)imines. This method involves microwave-promoted condensation of aldehydes and ketones using (R)-2-methylpropane-2-sulfinamide under solvent-free conditions, highlighting its utility in the rapid and clean synthesis of sulfinyl imines, which are valuable intermediates in organic synthesis (J. Collados, E. Toledano, D. Guijarro, M. Yus, 2012).

Asymmetric Synthesis Using tert-Butanesulfinyl Aldimines and Ketimines

Ellman's group has extensively explored the use of N-tert-butanesulfinyl aldimines and ketimines for the asymmetric synthesis of amines. Their work demonstrates the versatility of these intermediates in synthesizing a wide range of highly enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group acts as a chiral directing group and can be readily cleaved post-nucleophilic addition, underscoring the method's efficiency and broad applicability (J. Ellman, T. D. Owens, T. P. Tang, 2002).

Mechanistic Insights on Stereoselective Nucleophilic Addition

Hennum, Fliegl, Gundersen, and Eisenstein (2014) provided mechanistic insights into the stereoselective nucleophilic 1,2-addition to sulfinyl imines. Their study, using DFT computations, elucidates the factors determining diastereomeric ratios in reactions involving (S)-N-benzylidene-2-methylpropane-2-sulfinamide, contributing to a deeper understanding of reaction mechanisms and stereochemical outcomes (Martin Hennum, Heike Fliegl, L. Gundersen, O. Eisenstein, 2014).

properties

IUPAC Name

2-tert-butyliodanuidylsulfanyl-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18IS/c1-7(2,3)9-10-8(4,5)6/h1-6H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFYNXFLLPGUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S[I-]C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18IS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyliodanuidylsulfanyl-2-methylpropane

CAS RN

30736-07-3
Record name Silane, bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030736073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyliodanuidylsulfanyl-2-methylpropane
Reactant of Route 2
2-Tert-butyliodanuidylsulfanyl-2-methylpropane
Reactant of Route 3
2-Tert-butyliodanuidylsulfanyl-2-methylpropane
Reactant of Route 4
2-Tert-butyliodanuidylsulfanyl-2-methylpropane
Reactant of Route 5
2-Tert-butyliodanuidylsulfanyl-2-methylpropane
Reactant of Route 6
2-Tert-butyliodanuidylsulfanyl-2-methylpropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.